molecular formula C10H21NO3S B7533631 2-Octylsulfonylacetamide

2-Octylsulfonylacetamide

Cat. No.: B7533631
M. Wt: 235.35 g/mol
InChI Key: QTQLOUJFCVBZSP-UHFFFAOYSA-N
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Description

2-Octylsulfonylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The compound is characterized by the presence of an octyl group attached to a sulfonylacetamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octylsulfonylacetamide typically involves the reaction of octylamine with sulfonyl chloride, followed by the introduction of an acetamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the process is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and purification steps such as recrystallization or chromatography may be employed to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Octylsulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfonamide derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Octylsulfonylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This can result in the disruption of essential biological processes, such as cell division or metabolism, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

    Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which also exhibit antimicrobial properties.

    Sulfones: Such as dapsone, known for its use in treating leprosy and dermatitis herpetiformis.

    Sulfonylureas: Such as glibenclamide, used as antidiabetic agents.

Uniqueness: 2-Octylsulfonylacetamide is unique due to its specific structural features, including the octyl group, which can influence its lipophilicity and biological activity. This makes it distinct from other sulfonamides and related compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

2-octylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-2-3-4-5-6-7-8-15(13,14)9-10(11)12/h2-9H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQLOUJFCVBZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl n-octanesulphonylacetate (35 g, 0.143 mole) in 350 ml of anhydrous methanol was stirred magnetically at room temperature. To this solution was added 24 ml of aqueous ammonium hydroxide (27%, 6.48 g, 0.185 mole) in drops over a period of 30 minutes. The solution was stirred for 24 h and the white precipitate formed was filtered. The solid was recrystallized from hot ethyl acetate to obtain the required acetamide III-50 as a crystalline solid, mp. 140-142° C., 33 g, 97.6%.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

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